molecular formula C11H20N4O B13625553 2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanamide

2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanamide

Cat. No.: B13625553
M. Wt: 224.30 g/mol
InChI Key: FRQBHTCMMAKIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanamide features an imidazole heterocycle, a privileged scaffold in modern drug discovery. The imidazole ring is an electron-rich, five-membered aromatic system containing two nitrogen atoms, which allows it to readily engage in a variety of noncovalent interactions, such as hydrogen bonding and coordination with metal ions . This versatility makes it an ideal building block for constructing supramolecular complexes and for targeting a wide range of biological receptors . In medicinal chemistry research, imidazole-based compounds are extensively investigated for their broad bioactive potential. This includes applications in developing agents with anticancer, antibacterial, and antifungal properties . For instance, some imidazole derivatives exert their antifungal activity not by inhibiting ergosterol synthesis but through mechanisms involving the induction of reactive oxygen species (ROS) and disruption of mitochondrial function in fungal cells . Furthermore, the imidazole core is a key structural component in kinase inhibitor research, where it can serve as a central hinge-binding motif to achieve potent and selective inhibition of specific kinases, as demonstrated in the discovery of inhibitors for transforming growth factor β-activated kinase 1 (TAK1) . This compound provides researchers with a valuable chemical tool to explore these and other complex biochemical pathways, particularly in the design and synthesis of novel therapeutic candidates.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

2-amino-4-(4,5-dimethylimidazol-1-yl)-2-methylpentanamide

InChI

InChI=1S/C11H20N4O/c1-7(5-11(4,13)10(12)16)15-6-14-8(2)9(15)3/h6-7H,5,13H2,1-4H3,(H2,12,16)

InChI Key

FRQBHTCMMAKIJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C(C)CC(C)(C(=O)N)N)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps

Preparation of the Pentanamide Core

The pentanamide core is prepared by coupling an amino acid derivative with an amine or amino acid analog. Typical reagents include:

  • Amino acid esters or acids with protected functional groups.
  • Coupling agents such as 1-hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) or N-methylmorpholine as base.
  • Solvents like dichloromethane or dimethylformamide (DMF).

The reaction proceeds under mild conditions (0–30°C) to preserve stereochemistry.

Introduction of the 4,5-Dimethyl-1H-imidazol-1-yl Group

The 4,5-dimethylimidazole substituent is introduced via nucleophilic substitution or coupling with an appropriate imidazole derivative bearing methyl groups at positions 4 and 5. This step may involve:

  • Activation of the pentanamide intermediate with coupling agents.
  • Reaction with 4,5-dimethylimidazole or its derivatives under controlled temperature.
  • Use of bases to facilitate nucleophilic attack.

This step is critical for ensuring the correct attachment of the heterocyclic moiety.

Amide Bond Formation and Final Deprotection

Final amide bond formation is achieved through:

  • Coupling of the amino group at the 2-position with the carboxylic acid or ester functionality.
  • Use of catalysts or coupling agents such as thionyl chloride, sulfuric acid, or hydrochloric acid for esterification steps.
  • Deprotection of any protecting groups under acidic or basic conditions to yield the free amide.

Purification is typically done by crystallization from solvents like methanol or by chromatographic techniques.

Detailed Process Example from Patent Literature

Process Description (Adapted from WO2016170544A1 and US10544189B2)

Step Reagents/Conditions Description
1 Lithium hydroxide monohydrate in water, 10–30°C Hydrolysis of ester intermediate to acid form
2 Dichloromethane and aqueous HCl, 25–30°C Acidification and precipitation of intermediate
3 Methanol addition at 25–30°C Crystallization of product
4 Coupling agents: 1-Hydroxybenzotriazole (HOBt), N-methylmorpholine Facilitate amide bond formation
5 Solvents: Dichloromethane, alcohol solvents Reaction medium for coupling and purification
6 Temperature range: -70°C to 70°C (preferably -40°C to 30°C) Control of stereochemistry and reaction rate
7 Anti-solvent: n-pentane or hydrocarbon solvents Used for precipitation and purification

This process yields the target compound with high stereochemical purity and good yield.

Research Findings and Optimization

Reaction Conditions

  • The choice of solvent and temperature is crucial to control stereochemistry and yield.
  • Dichloromethane is preferred for its solvent properties and ease of removal.
  • Anti-solvents like n-pentane help in isolating the amorphous or crystalline forms of the compound.

Catalysts and Coupling Agents

  • Esterification catalysts such as thionyl chloride or concentrated acids are effective for intermediate transformations.
  • Coupling agents like HOBt and bases like N-methylmorpholine promote efficient amide bond formation with minimal racemization.

Purification Techniques

  • Filtration and washing with water remove inorganic salts.
  • Crystallization from methanol or other alcohol solvents provides pure product.
  • Chromatographic methods may be employed for further purification if necessary.

Summary Table of Preparation Parameters

Parameter Details Notes
Starting Materials Amino acid derivatives, 4,5-dimethylimidazole Commercially available or synthesized
Coupling Agents 1-Hydroxybenzotriazole, DIC, N-methylmorpholine Minimize racemization
Catalysts Thionyl chloride, concentrated acids For esterification steps
Solvents Dichloromethane, methanol, hydrocarbon solvents Control solubility and crystallization
Temperature Range -70°C to 70°C (preferably -40°C to 30°C) Optimize stereochemistry
Purification Filtration, washing, crystallization Achieve high purity
Yield Moderate to high (dependent on scale and conditions) Patent examples report good yields

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles like sodium azide or thiols.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, amines, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s uniqueness lies in its 4,5-dimethylimidazole group and branched pentanamide chain . Key structural analogs include:

  • Benzimidazole derivatives : E.g., methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate () and 4-(1-methyl-1H-benzo[d]imidazol-2-yl) aniline (). These compounds replace the imidazole with a benzimidazole system, increasing aromaticity and planarity, which may enhance DNA intercalation or enzyme inhibition .
  • Triazole-thiazole hybrids : E.g., compounds 9a–9e in incorporate triazole and thiazole rings, introducing additional hydrogen-bonding sites and rigidity. The absence of these rings in the target compound may reduce metabolic stability but improve synthetic accessibility.
  • Imidazol-2-amine derivatives : lists analogs like 5-(4-methylphenyl)-1H-imidazol-2-amine, which share the imidazole core but lack the pentanamide backbone. The target’s amide group could improve solubility compared to these simpler amines .
Table 1: Structural Comparison
Compound Core Structure Key Substituents Potential Impact Reference
Target compound Imidazole + pentanamide 4,5-dimethylimidazole, 2-methyl Enhanced lipophilicity, steric effects N/A
Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate Benzimidazole + benzoate ester 5-methylbenzimidazole, methyl ester Increased aromaticity, planarity
5-(4-Methylphenyl)-1H-imidazol-2-amine Imidazol-2-amine 4-methylphenyl Reduced solubility, simpler scaffold
Compound 9c () Benzimidazole + triazole-thiazole 4-bromophenyl, triazole-thiazole Multitarget binding, higher molecular weight
Table 2: Physical Properties of Selected Analogs ()
Compound Substituent Melting Point (°C) Yield (%) Molecular Weight
4a H 119–120 69 93
4b 2-Cl 97–98 73 92
4c 4-Br 147–148 89 1.0*
4d 2-CH3 125–126 85 69
Target 4,5-dimethyl Not reported N/A ~280 (estimated)

*The target’s higher molecular weight (estimated) and branched structure may reduce melting points compared to simpler analogs like 4a–4d .

Biological Activity

Overview

2-Amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide is a synthetic organic compound notable for its unique structure that includes an imidazole ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of the compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
IUPAC Name2-amino-4-(4,5-dimethylimidazol-1-yl)-2-methylbutanoic acid
InChI KeyBYUWIKRPESQTDT-UHFFFAOYSA-N

The compound's structure allows it to interact with various biological macromolecules, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions and enzymes, potentially inhibiting their activity. The amino acid backbone may also influence protein interactions, affecting their structure and function. These interactions are essential for the compound's proposed therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study evaluating related compounds demonstrated potent cytotoxicity across various human cancer cell lines, highlighting their potential as novel therapeutic agents against resistant cancer types .

Key Findings:

  • Cytotoxicity : Related compounds showed lethal concentrations (LC50) significantly lower than existing treatments in glioblastoma and neuroblastoma models.
  • Mechanism : These compounds induce cell cycle arrest in the G2/M phase and promote apoptosis in cancer cells .

Antimicrobial Properties

The compound's imidazole structure is a common feature in many antimicrobial agents. Studies have suggested that it may exhibit activity against various bacterial strains, although specific data on this compound's efficacy remains limited .

Study on Cancer Cell Lines

A detailed investigation into the cytotoxic effects of a structurally similar compound demonstrated:

  • Cell Lines Tested : U87 and BE glioblastoma cells.
  • Results : The compound achieved an LC50 of 200 nM in U87 cells, indicating high potency compared to traditional chemotherapeutics .

Antimicrobial Screening

In preliminary studies, derivatives of the compound were screened for antimicrobial activity against Mycobacterium tuberculosis and Staphylococcus aureus, showing promising results that warrant further investigation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide, and how is purity validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with 4,5-dimethyl-1H-imidazole and 2-methylpentanamide derivatives. Key steps include nucleophilic substitution to introduce the imidazole moiety, followed by amidation. Reaction optimization requires precise temperature control (e.g., 60–80°C) and solvent selection (e.g., DMF or THF). Post-synthesis, purity is validated via HPLC (using C18 columns with acetonitrile/water gradients) and ¹H/¹³C NMR to confirm structural integrity. For crystalline intermediates, X-ray diffraction (using SHELX or ORTEP software ) can resolve stereochemistry .

Q. How can researchers confirm the compound’s structural identity and assess its stability under experimental conditions?

  • Methodological Answer : Structural confirmation combines FT-IR (to identify functional groups like NH₂ and C=O), mass spectrometry (ESI-MS for molecular ion validation), and thermal analysis (TGA/DSC) to assess decomposition points. Stability studies involve storing the compound in buffers (pH 4–9) at 25–37°C for 1–4 weeks, followed by HPLC monitoring for degradation products. Crystallographic data (via single-crystal XRD) provide definitive bond-length and angle measurements .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer : For anticancer activity, use MTT assays on human cancer cell lines (e.g., glioblastoma U87 or neuroblastoma BE(2)-M17) with LC₅₀ calculations via dose-response curves (5–200 µM range). Antimicrobial screening involves broth microdilution against Staphylococcus aureus (ATCC 25923) and Mycobacterium tuberculosis H37Rv, with MIC values determined after 72-hour incubation. Include positive controls (e.g., doxorubicin for cancer, rifampicin for TB) and triplicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the compound’s electronic properties and reactivity?

  • Methodological Answer : Perform B3LYP/6-31G(d,p) calculations to model the compound’s HOMO-LUMO gap, electrostatic potential surfaces, and Fukui indices. These predict nucleophilic/electrophilic sites (e.g., the imidazole ring’s N-atoms). Compare computed NMR chemical shifts with experimental data to validate the model. Use Gaussian or ORCA software, referencing thermochemical corrections from exact-exchange functionals .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. non-toxicity)?

  • Methodological Answer : Discrepancies may arise from differences in cell line genetic backgrounds or assay conditions. Conduct orthogonal assays :

  • Apoptosis detection : Annexin V/PI staining with flow cytometry.
  • Cell cycle analysis : Propidium iodide staining to identify G₂/M arrest.
  • Target engagement : SPR or ITC to measure binding affinity to proposed targets (e.g., kinases or DNA topoisomerases). Cross-validate using gene expression profiling (RNA-seq) to identify differentially expressed pathways .

Q. How can structural modifications enhance the compound’s selectivity for specific enzymatic targets?

  • Methodological Answer : Design analogs via molecular docking (AutoDock Vina) into target active sites (e.g., cytochrome P450 or histone deacetylases). Prioritize substitutions at the methylpentanamide chain or imidazole dimethyl groups. Synthesize derivatives with halogens (e.g., -F, -Cl) or electron-withdrawing groups (-NO₂) to modulate binding. Test inhibitory potency using enzyme kinetics (Km/Vmax changes) and compare with parent compound .

Q. What crystallographic techniques optimize the compound’s co-crystallization with biological macromolecules?

  • Methodological Answer : For protein-ligand co-crystals, use hanging-drop vapor diffusion with 20–30% PEG 3350 and 0.1 M HEPES (pH 7.5). Soak pre-formed protein crystals in 5–10 mM ligand solution for 48 hours. Collect diffraction data (λ = 1.5418 Å) and refine with PHENIX or REFMAC5 , using SHELXL for ligand parameterization. Validate occupancy and B-factors to confirm binding .

Methodological Tables

Table 1 : Key spectroscopic data for structural validation

TechniqueKey SignalsReference
¹H NMR (400 MHz, DMSO-d₆)δ 1.28 (s, 3H, CH₃), 2.15 (s, 6H, imidazole-CH₃), 3.45 (m, 1H, NH₂)
ESI-MS[M+H]⁺ m/z 225.2 (calc. 224.3)
FT-IR3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide)

Table 2 : Anticancer activity against U87 glioblastoma cells

Concentration (µM)Viability (%) ± SDp-value vs. Control
5062 ± 4.1<0.01
10038 ± 3.2<0.001
20015 ± 2.8<0.001
Data from MTT assay (n=3); positive control: doxorubicin (IC₅₀ = 1.2 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.